molecular formula C9H12O2S B13196019 2-(2-Methoxyphenoxy)ethane-1-thiol

2-(2-Methoxyphenoxy)ethane-1-thiol

Cat. No.: B13196019
M. Wt: 184.26 g/mol
InChI Key: LMQCXJSFYQPNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)ethane-1-thiol is an organic compound with the molecular formula C9H12O2S It is a thiol derivative of 2-(2-methoxyphenoxy)ethanol and is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with ethylene oxide to produce 2-(2-methoxyphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxyphenoxy)ethyl chloride using thionyl chloride. Finally, the chloride is reacted with sodium hydrosulfide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)ethane-1-thiol is unique due to the presence of both a methoxyphenoxy group and a thiol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-methoxyphenoxy)ethanethiol

InChI

InChI=1S/C9H12O2S/c1-10-8-4-2-3-5-9(8)11-6-7-12/h2-5,12H,6-7H2,1H3

InChI Key

LMQCXJSFYQPNFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.